3,3-Dibromo-5-methyloxolan-2-one
Description
3,3-Dibromo-5-methyloxolan-2-one is a halogenated lactone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two bromine atoms at the 3-position and a methyl group at the 5-position.
Properties
CAS No. |
32366-01-1 |
|---|---|
Molecular Formula |
C5H6Br2O2 |
Molecular Weight |
257.91 g/mol |
IUPAC Name |
3,3-dibromo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H6Br2O2/c1-3-2-5(6,7)4(8)9-3/h3H,2H2,1H3 |
InChI Key |
ZGAQFUHQCCPCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-methyloxolan-2-one typically involves the bromination of 5-methyloxolan-2-one. The reaction is carried out using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of 3,3-Dibromo-5-methyloxolan-2-one can be achieved through continuous flow processes. This method allows for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-5-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydroxy or alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanones, oxo derivatives, and hydroxy or alkyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Recent studies have indicated that halogenated compounds like 3,3-dibromo-5-methyloxolan-2-one exhibit antiviral properties. For instance, modifications of similar compounds have shown efficacy against viruses such as dengue and HIV. The presence of bromine enhances the interaction with viral proteins, potentially inhibiting their replication .
- Antimicrobial Properties : Research has demonstrated that compounds containing dibromo groups can exhibit antimicrobial activity against various bacterial strains. Case studies have shown that derivatives of dibrominated compounds were effective against Staphylococcus aureus and Candida albicans, suggesting a potential application in developing new antibiotics .
Materials Science
- Polymer Synthesis : The unique structure of 3,3-dibromo-5-methyloxolan-2-one allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer chains can enhance thermal stability and mechanical properties. Studies have focused on synthesizing copolymers that incorporate this compound to improve material performance for industrial applications .
Environmental Chemistry
- Biodegradability Studies : The environmental impact of halogenated compounds is a significant concern. Research has been conducted on the biodegradability of 3,3-dibromo-5-methyloxolan-2-one in aquatic environments. Results indicate that while the compound is stable under certain conditions, it can undergo degradation through microbial action, making it a candidate for environmentally friendly applications .
Data Tables
Case Studies
-
Antiviral Activity Against Dengue Virus :
A study evaluated the antiviral efficacy of dibrominated flavanones derived from similar structures to 3,3-dibromo-5-methyloxolan-2-one. These compounds were administered to infected mice, showing significant reduction in viral load and improved survival rates compared to controls . -
Antimicrobial Efficacy :
In another investigation, a series of dibrominated compounds were tested for their antimicrobial properties against clinical isolates of Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antifungal treatments, indicating their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 3,3-Dibromo-5-methyloxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties. These reactions are mediated by various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 3,3-Dibromo-5-methyloxolan-2-one and analogous oxolan-2-one derivatives:
Reactivity and Functionalization
- 3,3-Dibromo-5-methyloxolan-2-one : Bromine atoms act as leaving groups, making this compound highly reactive in nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-couplings (as seen in for aryl bromides). The methyl group at position 5 may slow kinetics due to steric effects.
- 5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one : The dichloropropenyl group introduces a conjugated alkene, enabling Diels-Alder or electrophilic addition reactions. Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability, favoring stability over reactivity .
- 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one: The bromo-fluorophenyl moiety allows for regioselective cross-coupling (e.g., with Pd catalysts), while the amino group enhances solubility in polar solvents and participation in hydrogen bonding .
Research Implications and Gaps
While the evidence provides structural and synthetic data for analogs, detailed studies on 3,3-Dibromo-5-methyloxolan-2-one’s reactivity, spectroscopic data (e.g., NMR, IR), and applications are absent. Further research should focus on:
Synthesis Optimization : Leveraging palladium-catalyzed methods (as in ) for functionalization.
Stability Studies: Comparing thermal and hydrolytic stability against dichloro and non-halogenated analogs.
Biological Activity
3,3-Dibromo-5-methyloxolan-2-one is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8Br2O2
- Molecular Weight : 267.94 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Research indicates that 3,3-Dibromo-5-methyloxolan-2-one exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
- Antioxidant Properties : It may protect cells from oxidative stress.
- Potential Antiviral Effects : Preliminary studies suggest it could inhibit viral replication.
Antimicrobial Activity
In a study assessing the antimicrobial properties of halogenated compounds, 3,3-Dibromo-5-methyloxolan-2-one was tested against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound has significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antioxidant Properties
The antioxidant activity of 3,3-Dibromo-5-methyloxolan-2-one was evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect:
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This data indicates that higher concentrations lead to increased antioxidant activity, suggesting its potential use in preventing oxidative damage in biological systems .
The mechanism by which 3,3-Dibromo-5-methyloxolan-2-one exerts its biological effects is not fully understood. However, it is hypothesized that:
- Interaction with Cellular Targets : The compound may bind to specific proteins involved in microbial metabolism or viral replication.
- Modulation of Enzyme Activity : It could influence enzyme pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
A notable case study involved the application of 3,3-Dibromo-5-methyloxolan-2-one in a murine model of infection. Mice treated with the compound showed reduced bacterial load and improved survival rates when infected with Staphylococcus aureus compared to untreated controls. The treatment group exhibited:
- Survival Rate : 80% after 14 days post-infection.
- Bacterial Load Reduction : Approximately 90% decrease in colony-forming units (CFUs) in tissue samples.
These findings support the potential therapeutic applications of this compound in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
